URAT1 inhibitor 2
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Overview
Description
URAT1 inhibitor 2 is a potent and selective inhibitor of urate transporter 1 (URAT1), which plays a crucial role in the reabsorption of uric acid in the kidneys. By inhibiting URAT1, this compound increases the excretion of uric acid, thereby lowering serum uric acid levels. This makes this compound a promising candidate for the treatment of hyperuricemia and gout .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of URAT1 inhibitor 2 typically involves a series of chemical reactions. One common synthetic route includes the coupling reaction of a carboxylic ester substituted phenylboronic acid with an intermediate compound, followed by hydrolysis to yield the final product . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and reagents such as lithium aluminum hydride (LiAlH4) for reduction, and thionyl chloride (SOCl2) for chlorination .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar chemical routes but optimized for higher yields and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
URAT1 inhibitor 2 undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution reagents: Such as thionyl chloride (SOCl2) and bromine (Br2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
URAT1 inhibitor 2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of uric acid transport and its inhibition.
Biology: Helps in understanding the role of uric acid in various biological processes and diseases.
Medicine: Investigated for its potential to treat hyperuricemia and gout by lowering serum uric acid levels.
Industry: Used in the development of new drugs and therapeutic agents targeting uric acid transport.
Mechanism of Action
URAT1 inhibitor 2 exerts its effects by selectively inhibiting the urate transporter 1 (URAT1) in the kidneys. This inhibition prevents the reabsorption of uric acid, leading to increased urinary excretion and decreased serum uric acid levels. The molecular targets involved include the URAT1 protein and associated pathways that regulate uric acid transport .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Benzbromarone: A nonselective uricosuric that inhibits URAT1 and other transporters.
Lesinurad: A selective URAT1 inhibitor with a different chemical structure.
Epaminurad: Another URAT1 inhibitor with a distinct pharmacophore.
Uniqueness
URAT1 inhibitor 2 is unique due to its high selectivity and potency in inhibiting URAT1, which makes it a promising candidate for therapeutic applications. Its favorable pharmacokinetic and toxicity profile further enhances its potential as a treatment for hyperuricemia and gout .
Properties
Molecular Formula |
C21H18BrN3O2S |
---|---|
Molecular Weight |
456.4 g/mol |
IUPAC Name |
2-[1-[(4-bromonaphthalen-1-yl)methyl]imidazo[4,5-b]pyridin-2-yl]sulfanyl-2-methylpropanoic acid |
InChI |
InChI=1S/C21H18BrN3O2S/c1-21(2,19(26)27)28-20-24-18-17(8-5-11-23-18)25(20)12-13-9-10-16(22)15-7-4-3-6-14(13)15/h3-11H,12H2,1-2H3,(H,26,27) |
InChI Key |
VKHXJKYGFGXZSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)SC1=NC2=C(N1CC3=CC=C(C4=CC=CC=C34)Br)C=CC=N2 |
Origin of Product |
United States |
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